![molecular formula C9H9BrO B13744456 8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is a bicyclic compound that features a bromine atom and a methoxy group attached to a bicyclo[420]octa-1,3,5-triene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of 2-methoxybicyclo[4.2.0]octa-1,3,5-triene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carbonyl compounds derived from the oxidation of the methoxy group.
Reduction: Compounds with reduced bromine or methoxy groups.
Scientific Research Applications
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding, influencing the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine and methoxy substituents.
2-Methoxybicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the bromine atom.
8-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the methoxy group
Uniqueness
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
8-bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H9BrO/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7H,5H2,1H3 |
InChI Key |
AWUJLEPXHSTAMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




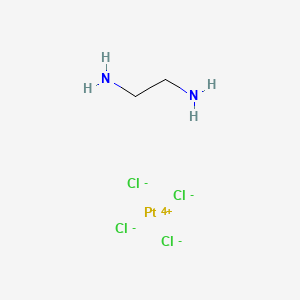
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
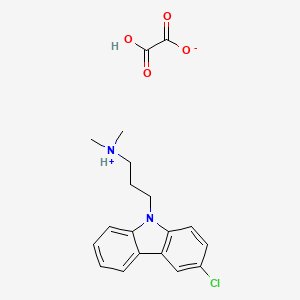
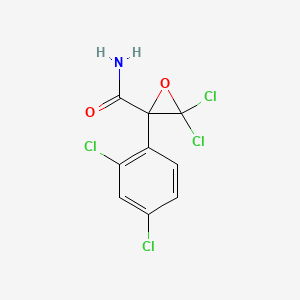
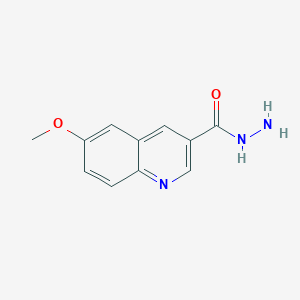
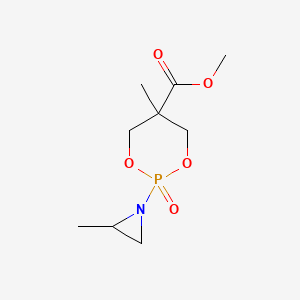
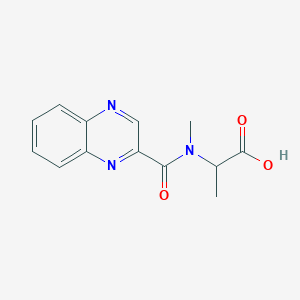
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)


![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
